Methyl 4-methoxycinnamate

Antifungal Candida albicans Cinnamate SAR

Methyl 4-methoxycinnamate (CAS 3901-07-3; also known as methyl p-methoxycinnamate, E-MMC) is a phenylpropanoid alkyl cinnamate ester formed by condensation of 4-methoxycinnamic acid with methanol. It belongs to the monomethoxybenzene subclass (C₁₁H₁₂O₃; MW 192.21 g/mol; mp 89–90 °C) and occurs naturally in essential oils of Kaempferia galanga, Alpinia galanga, and Anacamptis coriophora.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
CAS No. 3901-07-3
Cat. No. B1205502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-methoxycinnamate
CAS3901-07-3
Synonyms4-methoxycinnamate methyl ester
4-methoxycinnamate methyl ester, (E)-isomer
4-methoxycinnamate methyl ester, (Z)-isomer
4-methoxymethyl cinnamate
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=CC(=O)OC
InChIInChI=1S/C11H12O3/c1-13-10-6-3-9(4-7-10)5-8-11(12)14-2/h3-8H,1-2H3/b8-5+
InChIKeyVEZIKIAGFYZTCI-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Methoxycinnamate (CAS 3901-07-3): A Para-Methoxy-Substituted Cinnamate Ester for Differentiated Research Procurement


Methyl 4-methoxycinnamate (CAS 3901-07-3; also known as methyl p-methoxycinnamate, E-MMC) is a phenylpropanoid alkyl cinnamate ester formed by condensation of 4-methoxycinnamic acid with methanol [1]. It belongs to the monomethoxybenzene subclass (C₁₁H₁₂O₃; MW 192.21 g/mol; mp 89–90 °C) [2] and occurs naturally in essential oils of Kaempferia galanga, Alpinia galanga, and Anacamptis coriophora [3]. Its core structural features—a para-methoxy substituent on the phenyl ring conjugated with an α,β-unsaturated methyl ester enone—underpin its distinct photophysical and biological activity profile relative to unsubstituted and ortho/meta-substituted cinnamate analogs [4].

Why Methyl 4-Methoxycinnamate Cannot Be Interchanged with Generic Methyl Cinnamate or Free 4-Methoxycinnamic Acid


Methyl 4-methoxycinnamate is not a simple methyl ester variant of cinnamic acid. The para-methoxy substitution on the phenyl ring fundamentally alters electronic distribution, steric accessibility, and biological target engagement compared to unsubstituted methyl cinnamate [1]. Esterification of the carboxyl group eliminates the ionizable free acid of 4-methoxycinnamic acid, which independently modulates tyrosinase inhibition (IC₅₀ 0.42 mM for the free acid) through a different kinetic mechanism [2]. Critically, the combination of para-methoxy and methyl ester moieties confers a unique dual capability: photoprotective UV-B absorption as a model sunscreen chromophore alongside epigenetic modulation of DNA methylation in hepatocellular carcinoma cells—a property absent in methyl cinnamate and distinct in magnitude from the free acid [3]. Substituting with a different alkyl ester (e.g., ethyl or 2-ethylhexyl) alters lipophilicity, tissue penetration, and photoisomerization quantum yields, which directly impacts both sunscreen formulation performance and biological assay outcomes [4].

Methyl 4-Methoxycinnamate (CAS 3901-07-3): Product-Specific Quantitative Differentiation Evidence for Scientific Procurement


Superior Antifungal Potency Against Candida albicans Relative to Unsubstituted Methyl Cinnamate

In a direct head-to-head microdilution assay testing 29 microorganisms, p-methoxy methyl cinnamate (MMC; i.e., methyl 4-methoxycinnamate) demonstrated a 2-fold lower MIC against Candida albicans ATCC 10231 compared to unsubstituted methyl cinnamate (MC). MMC achieved an MIC of 500 μg/mL versus 1000 μg/mL for MC under identical experimental conditions [1]. Additionally, MMC was specifically identified as a potent anti-Staphylococcus aureus agent with an MIC of 62.5 μg/mL [1]. The para-methoxy substituent on the cinnamate scaffold is the sole structural variable driving this enhanced antifungal potency, establishing MMC as the preferred cinnamate ester for antifungal screening programs targeting Candida species.

Antifungal Candida albicans Cinnamate SAR

Epigenetic DNA Methylation Modulation in Hepatocellular Carcinoma: Ranked Among Top Four of 14 Cinnamate Analogs

In a systematic structure–activity study of 14 methyl benzoate and cinnamate analogs, compound 21 (methyl 4-methoxycinnamate) emerged as one of only four analogs—alongside methyl 4-hydroxycinnamate (11), methyl 3,4,5-trimethoxycinnamate (14), and methyl 3,4-dimethoxycinnamate (22)—that exhibited relevant dual activity of both cytotoxicity against Hep3B hepatocellular carcinoma cells and global DNA methylation inhibition [1]. Compounds 11–14 and 20–23 collectively decreased overall DNA methylation levels by 63% to 97% in Hep3B cells, and the cinnamic derivatives were more potent than free caffeic acid (IC₅₀ range 109.7–364.2 μM) [1]. Molecular docking of compound 21 suggested partial binding to the SAH-binding pocket of DNA methyltransferase 1 (DNMT1), providing a structural rationale for its epigenetic activity that is absent in the unsubstituted methyl cinnamate scaffold [1].

Epigenetics DNA methylation Hepatocellular carcinoma DNMT1

Melanoma Cytotoxicity Independent of Phenolic Oxidation: Differentiated Mechanism from Methyl p-Coumarate

In a mechanistic study of anti-melanogenic cinnamate esters, methyl 4-methoxycinnamate exhibited cytotoxicity comparable to methyl p-coumarate (methyl 4-hydroxycinnamate; IC₅₀ = 130 μM, 23.2 μg/mL) against murine B16-F10 melanoma cells, despite lacking the oxidizable phenolic hydroxyl group present in methyl p-coumarate [1]. This finding isolates the α,β-unsaturated enone moiety as the essential pharmacophore for melanocytotoxicity, independent of phenolic redox cycling. By contrast, anethole (lacking the enone) showed no noticeable cytotoxicity, confirming that the enone Michael acceptor is the critical structural determinant [1]. Methyl 4-methoxycinnamate thus provides a chemically more stable (non-oxidizable) scaffold with preserved potency, making it a preferred tool compound for studying enone-mediated melanoma cytotoxicity without the confounding redox activity of phenolic congeners.

Melanoma Cytotoxicity B16-F10 Michael acceptor

UV-B Photoprotection: Validated Model Chromophore for Commercial Sunscreen Agent EHMC

Methyl 4-methoxycinnamate (E-MMC) is the established model chromophore for the widely used commercial sunscreen agent 2-ethylhexyl-4-methoxycinnamate (E-EHMC; octinoxate). Time-resolved pump–probe spectroscopy in both gas-phase and solution-phase (cyclohexane and methanol) revealed that E-MMC and E-EHMC share the same UV-B photoexcitation pathway (S₁ ¹¹ππ* state) and undergo efficient non-radiative decay to the ground state via E/Z isomerisation in solution [1]. This validates E-MMC as a tractable, lower-molecular-weight surrogate (MW 192.21 vs 290.40 for EHMC) for photophysical mechanistic studies [1]. The compound's λₘₐₓ of approximately 310 nm places its absorption squarely in the UV-B range (280–315 nm) [2]. Unlike EHMC, which requires formulation for skin application, E-MMC's simpler ester (methyl vs 2-ethylhexyl) facilitates crystallization (mp 89–90 °C), purification, and spectroscopic characterization in academic laboratories [3].

Photoprotection UV-B filter Excited-state dynamics Sunscreen

Physicochemical Handling Advantage: Elevated Melting Point Enables Solid-Phase Processing Versus Low-Melting Methyl Cinnamate

The introduction of the para-methoxy substituent raises the melting point of methyl 4-methoxycinnamate to 89–90 °C [1], a dramatic increase from the 34–38 °C observed for unsubstituted methyl cinnamate [2]. This ~55 °C elevation transforms the compound from a low-melting waxy solid (prone to liquefaction under ambient laboratory or shipping conditions) into a stable, free-flowing crystalline powder at room temperature [1]. The higher melting point directly enables: (i) accurate gravimetric dispensing without the need for chilled storage, (ii) reproducible solid-phase formulation blending, (iii) crystallization-based purification for high-purity batch preparation, and (iv) reduced risk of hydrolytic degradation during long-term storage compared to the more hygroscopic free acid form .

Physicochemical properties Solid handling Formulation Crystallization

Methyl 4-Methoxycinnamate (CAS 3901-07-3): Evidence-Backed Research and Industrial Application Scenarios


Antifungal Drug Discovery: Lead Scaffold for C. albicans and S. aureus Inhibition

Based on direct comparative MIC data showing methyl 4-methoxycinnamate outperforms unsubstituted methyl cinnamate by 2-fold against Candida albicans (MIC 500 vs 1000 μg/mL) and achieves an MIC of 62.5 μg/mL against Staphylococcus aureus, this compound serves as a validated starting scaffold for antifungal and antibacterial hit-to-lead optimization programs [1]. The para-methoxy group is the sole structural differentiator driving the potency enhancement, providing a clear SAR vector for further derivatization.

Epigenetic Oncology Research: DNMT1-Targeted DNA Methylation Modulator for Hepatocellular Carcinoma

As one of only four compounds (out of 14 cinnamate/benzoate analogs) demonstrating relevant dual cytotoxicity and global DNA methylation inhibition (63–97% reduction) in Hep3B cells, methyl 4-methoxycinnamate is a ranked, experimentally validated DNMT1-interacting chemotype [2]. Its molecular docking-confirmed engagement with the SAH-binding pocket of DNMT1 supports its use in epigenetic probe development and DNA methylation-focused cancer biology studies.

Melanoma Mechanistic Studies: Enone-Selective Cytotoxicity Probe Without Phenolic Redox Confounding

Methyl 4-methoxycinnamate exhibits cytotoxicity comparable to methyl p-coumarate (IC₅₀ ~130 μM) against B16-F10 melanoma cells, but operates exclusively through the enone Michael acceptor mechanism without the oxidizable phenolic -OH group present in methyl p-coumarate [3]. This makes it a chemically defined probe for dissecting enone-dependent melanocytotoxicity pathways, free from the confounding antioxidant or pro-oxidant effects of phenolic cinnamate analogs.

Sunscreen Photophysics: Crystallizable Model Chromophore for UV-B Excited-State Dynamics Research

As the experimentally established model chromophore for the commercial UV-B filter octinoxate (EHMC), methyl 4-methoxycinnamate recapitulates the S₁(¹¹ππ*)→S₀ photoprotective decay pathway via E/Z isomerisation [4]. Its lower molecular weight (192.21 vs 290.40 g/mol), solid-state form at room temperature (mp 89–90 °C), and λₘₐₓ of ~310 nm make it the preferred surrogate for time-resolved spectroscopy, computational photochemistry, and sunscreen formulation pre-screening in academic and industrial photoprotection laboratories [4].

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